Cas no 2172598-53-5 (3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid)
2172598-53-5 structure
Product Name:3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid
CAS-nummer:2172598-53-5
MF:C27H34N2O5
MW:466.569267749786
CID:5998847
PubChem ID:165484236
Update Time:2025-10-21
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid
- EN300-1480187
- 3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid
- 2172598-53-5
-
- Inchi: 1S/C27H34N2O5/c1-4-18(15-24(30)31)16-29-25(32)27(2,3)13-14-28-26(33)34-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23H,4,13-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)
- InChI-sleutel: RLLNAZQURMYTPL-UHFFFAOYSA-N
- LACHT: O(C(NCCC(C)(C)C(NCC(CC(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 466.24677219g/mol
- Monoisotopische massa: 466.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 12
- Complexiteit: 687
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 105Ų
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1480187-1.0g |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1480187-50mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-100mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-250mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-500mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-1000mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-2500mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-5000mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1480187-10000mg |
3-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]methyl}pentanoic acid |
2172598-53-5 | 10000mg |
$14487.0 | 2023-09-28 |
3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidomethyl}pentanoic acid Gerelateerde literatuur
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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